Chain Length and Rotatable Bond Count Distinguish Propanoic from Acetic Acid and Directly Attached Carboxylic Acid Analogs
The propanoic acid side chain of the target compound (three methylene units) provides three rotatable bonds between the bicyclic core and the carboxylic acid group, compared to two rotatable bonds for the acetic acid analog (6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate) and zero for the directly attached 7‑carboxylic acid isomer (6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid). The increased rotatable bond count enhances conformational sampling, which can be critical for induced‑fit binding to shallow or flexible protein pockets [1].
| Evidence Dimension | Number of rotatable bonds between the bicyclic core and the carboxylic acid carbon |
|---|---|
| Target Compound Data | 3 rotatable bonds (C7–Cα, Cα–Cβ, Cβ–COOH) |
| Comparator Or Baseline | Acetic acid analog (6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate): 2 rotatable bonds. 7‑Carboxylic acid isomer (6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid): 0 rotatable bonds. |
| Quantified Difference | +1 rotatable bond vs. acetate analog; +3 rotatable bonds vs. 7‑carboxylic acid isomer. |
| Conditions | Structural analysis based on SMILES and 2D chemical structure (Source: ChemSpider, PubChem). |
Why This Matters
Rotatable bond count directly impacts entropic cost upon binding and conformational pre‑organization; the propanoic acid linker offers an intermediate flexibility profile that is distinct from both the more rigid acetic acid and the fully constrained carboxylic acid analogs.
- [1] PubChem. 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate (CID 79740183); 6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylic acid (CID 57907379). Rotatable bond count derived from SMILES. View Source
